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Compound of Interest

Compound Name: 1-chloro-4-(sulfinylamino)benzene

Cat. No.: B085061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document leverages

data from structurally similar compounds, primarily N-sulfinylaniline, to predict the characteristic

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1-chloro-4-
(sulfinylamino)benzene. These predictions are based on the analysis of spectroscopic data

for N-sulfinylaniline and the known effects of a para-chloro substituent on a benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.4 - 7.6 Doublet ~8-9 H-2, H-6 (ortho to Cl)

~7.2 - 7.4 Doublet ~8-9
H-3, H-5 (ortho to

NSO)
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Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~149 C-4 (ipso-NSO)

~135 C-1 (ipso-Cl)

~130 C-2, C-6

~122 C-3, C-5

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1250 - 1300 Strong Asymmetric ν(N=S=O)

~1100 - 1150 Strong Symmetric ν(N=S=O)

~1580, ~1480 Medium-Strong C=C stretching (aromatic)

~1090 Strong C-Cl stretching

~830 Strong
C-H out-of-plane bending

(para-disubstituted)

Sample Phase: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Abundance Assignment

173/175 High

[M]⁺ (Molecular ion, showing

isotopic pattern for one

chlorine atom)

125/127 Medium [M - SO]⁺

111/113 Medium [C₆H₄Cl]⁺

99 Medium [C₆H₄N]⁺

75 Low [C₆H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation: Approximately 5-10 mg of 1-chloro-4-(sulfinylamino)benzene is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to approximately 16 ppm.

A relaxation delay of 1-2 seconds is employed between scans.

A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:
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A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

The spectral width is set to approximately 220 ppm.

A longer relaxation delay (2-5 seconds) is used.

A larger number of scans (typically 1024 or more) are averaged to obtain a good quality

spectrum due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Mass spectra would be obtained using a mass spectrometer, typically with an electron

ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: A small amount of the sample is introduced into the ion source, typically

via a direct insertion probe or after separation by gas chromatography (GC). For direct

insertion, the probe is heated to volatilize the sample.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons

(typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key

structural features of 1-chloro-4-(sulfinylamino)benzene relevant to its spectroscopic

characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 1-chloro-4-
(sulfinylamino)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085061#spectroscopic-data-of-1-chloro-4-
sulfinylamino-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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